molecular formula C22H33ClN2O2 B138497 Dopexamine hydrochloride CAS No. 86484-91-5

Dopexamine hydrochloride

カタログ番号: B138497
CAS番号: 86484-91-5
分子量: 393.0 g/mol
InChIキー: CJECLYLIFZQBMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dopexamine hydrochloride is a synthetic catecholamine derivative with agonist activity at β2-adrenoceptors and dopamine DA1/DA2 receptors. It is administered intravenously for short-term management of acute cardiac insufficiency, particularly in low cardiac output states and perioperative settings. Its mechanism involves:

  • β2-adrenoceptor agonism: Induces vasodilation (reducing systemic and pulmonary vascular resistance) and mild inotropic effects via indirect baroreceptor reflex activation .
  • DA1 receptor activation: Enhances renal, splanchnic, and coronary blood flow, promoting diuresis and natriuresis .
  • Inhibition of neuronal catecholamine uptake (Uptake-1): Potentiates endogenous norepinephrine, contributing to cardiac stimulation .

Clinical studies demonstrate improvements in cardiac index (31% increase in stroke volume index) and systemic vascular resistance (44% reduction) without significant increases in myocardial oxygen consumption . Its short plasma half-life (~6–11 minutes) allows rapid titration, making it suitable for critical care .

準備方法

Synthetic Strategies for Dopexamine Hydrochloride

Benzyl-Protecting Group Methodology

Comparative Analysis of Synthetic Routes

The table below summarizes the performance metrics of Routes I and II:

ParameterRoute IRoute II
Starting MaterialPhenylacetic acidPhenylacetic acid
Total Yield43.8%54%
Key SolventAcetonitrileAcetone
Deprotection ConditionsH<sub>2</sub> (0.6 MPa)H<sub>2</sub> (0.6 MPa)
Purity (Final Product)>98%>99%

Route II’s superior yield stems from optimized benzyl protection and reduced solvent polarity during crystallization, which minimizes product loss .

Purification and Crystallization Techniques

Recrystallization Protocols

Post-synthetic purification is critical for achieving pharmaceutical-grade this compound. Ethanol and methanol are preferred solvents due to their ability to dissolve intermediates while precipitating impurities. For example, dissolving the crude product in absolute ethanol under reflux, followed by gradual cooling to –5°C , yields crystalline this compound with 94% recovery .

Challenges and Mitigation Strategies

Byproduct Formation

Early routes suffered from nitro group over-reduction, producing undesired amines. Employing ammonium formate as a stoichiometric reductant instead of hydrogen gas mitigates this issue by providing controlled electron transfer .

Oxidative Degradation

The catechol moiety is prone to oxidation, necessitating inert atmospheres (e.g., nitrogen or argon) during synthesis. Adding antioxidants like ascorbic acid at 0.1–0.5 wt% further stabilizes intermediates .

Industrial Scalability and Cost Considerations

The benzyl-protecting routes are cost-effective, with raw material expenses dominated by phenylacetic acid ($12–15/kg ) and palladium catalysts. Recycling Pd/C via filtration reduces costs by 30–40% , while ethanol solvent recovery systems cut waste disposal expenses . Route II’s higher yield and reduced reaction time (8 hours vs. 12 hours ) make it more suitable for large-scale production.

化学反応の分析

Step 1: Alkylation of β-Bromoethylbenzene

The reaction of β-bromoethylbenzene with a hexylamine derivative forms the intermediate 6-(phenylethylamine)hexyl-1-alcohol . This alkylation occurs under controlled heating (160°C+) and requires catalysts to mitigate tar formation, a common byproduct .

Step 2: Reductive Amination

The intermediate undergoes reductive amination to form the secondary amine backbone. Traditional methods used hypertoxic diborane (B₂H₆), but modern approaches employ safer hydrogenation catalysts (e.g., Pd/C or Ru/C) under hydrogen pressure .

Step 3: Hydrochloride Salt Formation

The freebase dopexamine is treated with hydrochloric acid to yield the water-soluble hydrochloride salt. This step ensures stability and bioavailability .

Comparison of Synthesis Methods

ParameterTraditional Method (Diborane)Modern Method (Catalytic Hydrogenation)
ToxicityHigh (diborane is hypertoxic)Low
Byproduct FormationSignificant tarMinimal
Yield50-60%75-85%
CostLow (but hazardous)Moderate (safer handling)

Functional Group Reactivity

This compound contains three reactive moieties:

  • Catechol (1,2-dihydroxybenzene) : Prone to oxidation, forming quinones under alkaline or oxidative conditions .

  • Primary and Secondary Amines : Participate in Schiff base formation with carbonyl compounds and acid-base reactions .

  • Ether Linkages : Stable under physiological pH but hydrolyzable in strong acids/bases .

Key Reactions

  • Oxidation :
    Dopexamine+O2Quinone derivatives+H2O2\text{Dopexamine}+\text{O}_2\rightarrow \text{Quinone derivatives}+\text{H}_2\text{O}_2
    Inhibited by antioxidants like ascorbic acid in formulations .

  • Hydrolysis :
    The ether bond in the side chain hydrolyzes in acidic conditions (pH < 3), forming phenolic byproducts .

Degradation Pathways

This compound degrades via:

  • Photodegradation : Exposure to UV light accelerates oxidation of the catechol group, requiring light-resistant packaging .

  • Thermal Degradation : At temperatures >100°C, intramolecular cyclization forms inactive tetrahydroisoquinoline derivatives .

  • pH-Dependent Hydrolysis :

    • Acidic (pH 1–3) : Cleavage of the hexylamine side chain.

    • Alkaline (pH > 8) : Rapid oxidation to quinones .

Stability Profile

ConditionHalf-Life (25°C)Major Degradants
pH 1.2 (simulated gastric)2.1 hoursPhenolic acids
pH 7.4 (blood)6.5 hoursQuinones, dimers
UV light (300 nm)0.8 hoursOxidized catechol derivatives

Industrial Challenges and Innovations

  • Byproduct Mitigation : Modern synthesis reduces tar formation from 15% to <5% via optimized catalytic hydrogenation .

  • Green Chemistry : Recent methods use hydrogen-borrowing amination to avoid stoichiometric reductants, improving atom economy .

科学的研究の応用

Pharmacological Profile

Dopexamine acts primarily as a beta-2 adrenergic agonist with additional activity at dopamine D1 and D2 receptors . It inhibits the neuronal reuptake of norepinephrine, which enhances its effects on cardiac output and peripheral blood flow. The drug is administered intravenously, characterized by a rapid onset and a short duration of action (approximately 6-11 minutes half-life) depending on the patient's condition .

Heart Failure Management

Dopexamine has been evaluated for its efficacy in managing acute heart failure. Studies have shown that it reduces afterload through arterial vasodilation and improves renal perfusion via selective renal vasodilation . Preliminary data indicate that dopexamine can be beneficial in acute settings, especially post-cardiac surgery where patients may experience low cardiac output.

Case Study Example:
A study involving patients with chronic congestive heart failure demonstrated that dopexamine administration resulted in significant improvements in hemodynamic parameters, suggesting its utility for short-term treatment .

Postoperative Care

In the postoperative context, dopexamine is used to support patients experiencing low cardiac output following surgical procedures. Its ability to enhance cardiac contractility without causing significant vasoconstriction makes it a favorable option compared to traditional agents like dopamine or dobutamine .

Data Table: Efficacy of Dopexamine in Postoperative Patients

Study ReferencePatient PopulationDosage (µg/kg/min)Observed Effects
Post-surgery0.5 - 2.0Improved cardiac output and renal perfusion
Heart failure0.5 - 1.0Reduction in afterload and increased stroke volume

Sepsis Treatment

Emerging research suggests that dopexamine may also be effective in treating sepsis by improving hemodynamic stability and enhancing organ perfusion . Its unique mechanism allows for better management of cardiovascular dysfunction associated with septic shock.

Safety and Adverse Effects

While generally well tolerated, dopexamine can cause adverse effects such as nausea, vomiting, and tachycardia, particularly in patients with ischemic heart disease . Careful monitoring is essential when administering dopexamine to mitigate these risks.

Comparative Studies

Comparative studies have assessed dopexamine against other inotropic agents:

Data Table: Comparison of Inotropic Agents

AgentMechanism of ActionKey AdvantagesCommon Side Effects
DopexamineBeta-2 agonist + D1/D2 activityImproved renal perfusionNausea, tachycardia
DobutamineBeta-1 agonistStronger positive inotropic effectArrhythmias
DopamineDose-dependent adrenergic effectsVersatile use across conditionsHypertension at high doses

作用機序

ドペキサミン塩酸塩は、β2アドレナリン受容体と末梢ドーパミン受容体D1およびD2を刺激することによってその効果を発揮します。これは、血管拡張、心拍出量の増加、腎臓の灌流の強化につながります。 それはまた、ノルエピネフリンのニューロンによる再取り込みを阻害し、その正の強心作用と頻脈作用に寄与します .

類似化合物との比較

Dopexamine vs. Dopamine

Parameter Dopexamine Hydrochloride Dopamine
Receptor Activity β2 > DA1/DA2 > weak β1; no α-adrenoceptor activity DA1/DA2 > β1 > α (dose-dependent)
Hemodynamic Effects - ↑ Cardiac output (31% at 6 µg/kg/min) - ↑ Cardiac output (dose-dependent)
- ↓ Systemic vascular resistance (44%) - High doses: α-mediated vasoconstriction
Heart Rate Significant increase (17% at optimal dose) Moderate increase; arrhythmogenic at high doses
Renal Perfusion Enhanced via DA1 activation Enhanced at low doses (DA1 effect)
Side Effects Fewer arrhythmias; nausea/vomiting Higher risk of ventricular ectopy and ischemia

Key Findings :

  • Dopexamine produces greater afterload reduction and renal vasodilation than dopamine, with fewer α-mediated adverse effects (e.g., hypertension, arrhythmias) .
  • In ischemic left ventricular dysfunction, dopexamine increased cardiac output comparably to dopamine but with a trend toward superior vasodilation .

Dopexamine vs. Dobutamine

Parameter This compound Dobutamine
Receptor Activity β2 > DA1/DA2; no direct β1 β1 > β2; no DA activity
Hemodynamic Effects - Moderate inotropy (indirect via β2/reflex) - Strong direct β1-mediated inotropy
- ↓ Systemic/pulmonary resistance - Variable effects on vascular resistance
Myocardial Oxygen Demand No significant increase ↑ Oxygen consumption due to β1 stimulation
Clinical Use Preferred in vasoconstrictive states Preferred for pure inotropic support

Key Findings :

  • Dobutamine’s potent β1 activity increases myocardial oxygen demand, limiting its use in ischemic heart disease. Dopexamine’s β2/DA1 profile avoids this, making it safer in coronary insufficiency .
  • In septic shock models, dopexamine improved microvascular perfusion and renal function, whereas dobutamine primarily augments cardiac output .

Dopexamine vs. Epinephrine

Parameter This compound Epinephrine
Receptor Activity β2 > DA1/DA2; no α/β1 β1 = β2 > α
Hemodynamic Effects - Balanced vasodilation and inotropy - Potent α/β-mediated vasoconstriction/inotropy
Metabolic Impact Neutral or reduced oxygen demand ↑ Lactate, hyperglycemia, oxygen consumption
Clinical Use Perioperative organ protection Reserved for severe hypotension/cardiac arrest

Key Findings :

  • Epinephrine’s α-activity increases afterload and myocardial ischemia risk, whereas dopexamine’s vasodilation improves organ perfusion without metabolic cost .
  • In abdominal surgery, dopexamine reduced colonic ischemia incidence (33% vs. 61% placebo) via anti-inflammatory effects .

Research Contradictions and Limitations

  • Perioperative Mortality: Meta-analyses show conflicting results.
  • Tachycardia : Dose-dependent heart rate increases may exacerbate angina in ischemic patients, necessitating cautious use .
  • Comparative Trials: Limited head-to-head trials with dobutamine/dopamine; most evidence derives from small-scale studies .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dopexamine hydrochloride in preclinical samples?

To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection is widely used. The European Pharmacopoeia provides standardized protocols for this compound, specifying column types (e.g., C18), mobile phases (e.g., phosphate buffer/acetonitrile gradients), and detection wavelengths (typically 220–280 nm) . Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (>95%) using spiked plasma or tissue homogenates.

Q. What is the primary mechanism of action of this compound in cardiovascular models?

this compound acts as a β2-adrenergic receptor agonist, increasing intracellular cAMP levels to induce vasodilation and improve cardiac output . Additionally, it exhibits partial dopamine receptor agonism (DA1 and DA2 subtypes), enhancing renal and splanchnic perfusion. In surgical models, this dual activity stabilizes splanchnic blood flow and reduces endothelin-1 and vasopressin surges, critical for maintaining organ perfusion .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in animal studies?

this compound has a short half-life (30–60 minutes in rodents), necessitating continuous IV infusion in preclinical models. Dose-response studies typically use 0.5–6 µg/kg/min to balance hemodynamic efficacy with minimal tachycardia. Researchers should monitor plasma clearance rates and adjust for species-specific metabolic differences (e.g., higher CYP450 activity in rats vs. humans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in dopexamine’s receptor selectivity across studies?

Discrepancies in receptor affinity (e.g., β2 vs. dopamine receptors) may arise from assay conditions. To clarify:

  • Use radioligand binding assays with transfected cell lines (e.g., CHO-K1 expressing human β2 or DA1 receptors) to quantify IC50 values.
  • Apply selective antagonists (e.g., ICI 118,551 for β2; SCH 23390 for DA1) in isolated tissue preparations (e.g., rat aortic rings) to isolate receptor contributions .
  • Compare results across species, as receptor density and coupling efficiency vary (e.g., higher DA1 expression in canine renal arteries vs. human) .

Q. What experimental designs address conflicting data on dopexamine’s long-term hemodynamic effects in sepsis models?

Contradictory outcomes (e.g., improved perfusion vs. tachyphylaxis) may stem from differences in:

  • Model severity : Use standardized sepsis induction methods (e.g., cecal ligation and puncture vs. LPS injection) .
  • Timing of administration : Initiate dopexamine preemptively (pre-sepsis) vs. therapeutically (post-sepsis).
  • Biomarker panels : Integrate microdialysis for real-time tissue cAMP, lactate, and nitric oxide measurements to correlate hemodynamic and molecular effects .

Q. How can researchers optimize dopexamine’s stability in formulation studies for prolonged in vitro assays?

this compound degrades rapidly in aqueous solutions due to oxidation. Mitigation strategies include:

  • Lyophilization : Prepare stock solutions in 0.1 M HCl and store at -80°C.
  • Antioxidants : Add 0.1% ascorbic acid or EDTA to buffer systems.
  • HPLC-MS/MS validation : Monitor degradation products (e.g., dopexamine quinone) and adjust storage conditions accordingly .

Q. Methodological Considerations for Data Interpretation

  • Confounding variables : Control for anesthesia type (e.g., ketamine/xylazine suppresses sympathetic tone) and fluid resuscitation protocols in hemodynamic studies .
  • Statistical power : Use longitudinal mixed-effects models to account for repeated measurements in small-sample preclinical trials.

特性

CAS番号

86484-91-5

分子式

C22H33ClN2O2

分子量

393.0 g/mol

IUPAC名

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C22H32N2O2.ClH/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19;/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2;1H

InChIキー

CJECLYLIFZQBMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl.Cl

正規SMILES

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl

Key on ui other cas no.

86484-91-5

関連するCAS

86197-47-9 (Parent)

同義語

4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride;  Dopacard;  Dopexamine Dihydrochloride;  FPL 60278AR; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dopexamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dopexamine hydrochloride
Reactant of Route 3
Dopexamine hydrochloride
Reactant of Route 4
Dopexamine hydrochloride
Reactant of Route 5
Dopexamine hydrochloride
Reactant of Route 6
Dopexamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。